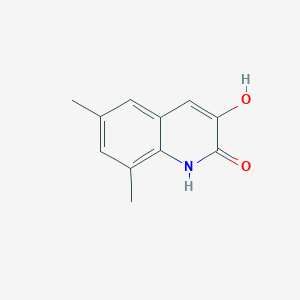
3-Hydroxy-6,8-dimethylquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-6,8-dimethylquinolin-2(1H)-one is a quinoline derivative. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-6,8-dimethylquinolin-2(1H)-one can be achieved through several methods, including:
Cyclization Reactions: Starting from appropriate aniline derivatives and undergoing cyclization reactions.
Condensation Reactions: Using aldehydes or ketones with amines followed by cyclization.
Industrial Production Methods
Industrial production may involve optimized versions of the above methods, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions may lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, or acylating agents.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Medicinal Chemistry: As a scaffold for developing new drugs with antimicrobial, antiviral, or anticancer properties.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Material Science: In the development of organic semiconductors or other advanced materials.
Mechanism of Action
The mechanism of action of 3-Hydroxy-6,8-dimethylquinolin-2(1H)-one would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating biological pathways. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its antimalarial properties.
8-Hydroxyquinoline: Known for its metal-chelating properties and use in antiseptics.
6-Methylquinoline: Used in the synthesis of dyes and pharmaceuticals.
Uniqueness
3-Hydroxy-6,8-dimethylquinolin-2(1H)-one’s uniqueness lies in its specific substitution pattern, which may confer unique biological activities or chemical reactivity compared to other quinoline derivatives.
Biological Activity
3-Hydroxy-6,8-dimethylquinolin-2(1H)-one is a derivative of the quinoline family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including antimicrobial, anticancer, and antioxidant properties. This article provides an in-depth analysis of the biological activity associated with this compound, supported by relevant data tables and case studies.
Synthesis and Structure
The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions. The structural characteristics of this compound contribute significantly to its biological activity, particularly the presence of hydroxyl and dimethyl groups at specific positions on the quinoline ring.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of quinoline derivatives. For instance, this compound has demonstrated effective inhibition against various bacterial strains.
| Bacterial Strain | Inhibition Zone (mm) | MIC (μg/mL) |
|---|---|---|
| Escherichia coli (G-) | 20 | 15 |
| Staphylococcus aureus (G+) | 22 | 10 |
| Pseudomonas aeruginosa (G-) | 18 | 20 |
These results indicate that the compound exhibits significant antibacterial activity, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation.
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 4.12 |
| HCT116 | 22.7 |
| HeLa | 30.98 |
The mechanism of action appears to involve interference with tubulin polymerization and the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells .
Antioxidant Activity
The antioxidant properties of this compound have also been assessed using various assays. The ability to scavenge free radicals contributes to its potential protective effects against oxidative stress-related diseases.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several quinoline derivatives, including this compound. The results demonstrated that this compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .
Anticancer Mechanism Investigation
In another study focusing on its anticancer properties, researchers explored the molecular mechanisms underlying the cytotoxic effects of this compound. The findings indicated that the compound induced apoptosis in cancer cells through ROS generation and disruption of mitochondrial function .
Properties
Molecular Formula |
C11H11NO2 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
3-hydroxy-6,8-dimethyl-1H-quinolin-2-one |
InChI |
InChI=1S/C11H11NO2/c1-6-3-7(2)10-8(4-6)5-9(13)11(14)12-10/h3-5,13H,1-2H3,(H,12,14) |
InChI Key |
RWIUYHBZBCUDJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C=C(C(=O)N2)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















